molecular formula C11H13N B8569959 2-Pent-1-ynylaniline

2-Pent-1-ynylaniline

Cat. No. B8569959
M. Wt: 159.23 g/mol
InChI Key: NEAJPSVKPJZQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pent-1-ynylaniline is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pent-1-ynylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pent-1-ynylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Pent-1-ynylaniline

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-pent-1-ynylaniline

InChI

InChI=1S/C11H13N/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9H,2-3,12H2,1H3

InChI Key

NEAJPSVKPJZQBU-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-iodoaniline (500 mg, 2.28 mmol), 1-pentyne (0.27 mL, 2.74 mmol), bis(triphenylphosphine)palladium (II) chloride (77 mg, 0.11 mmol), copper iodide (21 mg, 0.11 mmol), triethylamine (0.95 mL, 6.84 mmol), and acetonitrile (10 mL) was stirred at ambient temperature for 2 hours. The reaction mixture was concentrated under reduced pressure. The residue was stirred in diethyl ether and filtered. The filtrate was concentrated under reduced pressure to afford 0.25 g of 2-pent-1-ynylaniline.
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500 mg
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0.27 mL
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0.95 mL
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77 mg
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21 mg
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10 mL
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Synthesis routes and methods III

Procedure details

20 mL THF were placed in the flask and degassed with argon. Then 2.3 g (10 mmol) 2-iodo-aniline, 0.72 g (1.0 mmol) PdCl2(PPh3)2 and 0.20 g (1.0 mmol) copper iodide were added and the flask was rinsed with argon. Then 4.2 mL (30 mmol) triethylamine and 1.5 mL (15 mmol) 1-pentyne were added. The reaction mixture was stirred for 3 h at RT, diluted with diethyl ether, filtered through kieselguhr and evaporated down.
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20 mL
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2.3 g
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0.72 g
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0.2 g
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4.2 mL
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1.5 mL
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